molecular formula C6H3BrClNO B1522185 5-Bromo-3-chloropicolinaldehyde CAS No. 885168-04-7

5-Bromo-3-chloropicolinaldehyde

Cat. No.: B1522185
CAS No.: 885168-04-7
M. Wt: 220.45 g/mol
InChI Key: VDAHJBCDOAWAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloropicolinaldehyde (: 885168-04-7) is a versatile halogenated pyridine derivative with the molecular formula C 6 H 3 BrClNO and a molecular weight of 220.45 g/mol . This compound serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure features both bromo and chloro substituents on the pyridine ring, which allow for sequential and site-selective cross-coupling reactions, making it a useful intermediate for constructing more complex molecules . The aldehyde functional group is a key reactive site for various transformations, including condensation reactions to form imines or hydrazones, oxidation to carboxylic acids, and reduction to alcohols . As a pyridine-based aldehyde, it is particularly significant in the synthesis of pharmaceutical candidates and agrochemicals . Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. The recommended storage condition is in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAHJBCDOAWAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660574
Record name 5-Bromo-3-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885168-04-7
Record name 5-Bromo-3-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-chloropyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Chemical Transformations of 5 Bromo 3 Chloropicolinaldehyde

Development and Optimization of Laboratory-Scale Synthetic Routes

The synthesis of 5-Bromo-3-chloropicolinaldehyde, a key intermediate in the creation of complex molecules, relies on precise and efficient laboratory-scale methods. These methods are centered around the strategic functionalization of the pyridine (B92270) core, the controlled introduction of halogen substituents, and the effective formation of the aldehyde group.

Regioselective Functionalization of Pyridine Scaffolds for Picolinaldehyde Formation

The creation of specifically substituted picolinaldehydes hinges on the ability to control the position of functional groups on the pyridine ring. The inherent electronic properties of pyridine make direct, selective functionalization a challenge. researchgate.net However, various strategies have been developed to achieve the desired regioselectivity.

One common approach involves the use of directing groups, which guide the substitution to a specific carbon atom. researchgate.net For instance, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative has been shown to direct a highly regioselective bromine-magnesium exchange reaction to the 3-position. rsc.org This allows for the subsequent introduction of various electrophiles at this specific site. rsc.org

Transition-metal catalysis is another powerful tool for the regioselective functionalization of pyridines. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, for example, are widely used to introduce substituents to the pyridine ring. acs.org Additionally, methods involving the formation of pyridyne intermediates offer a pathway for the difunctionalization of pyridines with high regioselectivity. rsc.org For example, the lithiation of 3-chloro-2-ethoxypyridine (B70323) followed by treatment with a Grignard reagent can generate a 3,4-pyridyne, which then undergoes regioselective addition. rsc.org

Introduction and Control of Halogen Substituents in Picolinaldehyde Synthesis

The presence and position of halogen atoms on the picolinaldehyde scaffold are crucial for its subsequent reactivity and the properties of the final products. nih.govmdpi.comnih.gov The synthesis of this compound requires precise methods for introducing both bromine and chlorine at the desired positions.

The introduction of halogens can be achieved through various halogenation reactions. However, controlling the regioselectivity of these reactions on an already substituted pyridine ring can be complex. nih.gov Strategies often involve a multi-step synthesis where the halogen atoms are introduced at different stages. For instance, a pre-functionalized pyridine, such as a 3,5-dibromopyridine derivative, can be used as a starting material. rsc.org Subsequent reactions can then be employed to introduce the chlorine atom and the aldehyde functionality.

The development of halogenase enzymes presents a potential biocatalytic route for the regioselective halogenation of organic compounds. nih.gov While traditional chemical methods often use harsh reagents and may lack selectivity, enzymatic methods offer a milder and more controlled alternative. nih.gov

Methodologies for Aldehyde Moiety Incorporation and Modification

The final step in the synthesis of this compound is the introduction or modification of the aldehyde group at the 2-position of the pyridine ring. Several methods exist for this transformation.

One classic approach is the Hantzsch pyridine synthesis, which involves the condensation of 1,3-dicarbonyl compounds, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. youtube.com While versatile, this method may require subsequent modifications to achieve the desired substitution pattern.

More direct methods include the controlled hydrogenation of the corresponding pyridine nitrile. google.com This process typically involves using a catalyst such as palladium or platinum dioxide in an acidic medium. google.com Another strategy is the oxidation of a corresponding methyl-substituted pyridine.

Three-component coupling reactions catalyzed by transition metals, such as rhodium, offer a convergent approach to synthesizing complex pyridine derivatives. nih.gov These reactions can bring together an aldehyde, an aminopyridine, and a diazo ester to form a pyrido[1,2-α]pyrimidin-4-one, which can be a precursor to the desired picolinaldehyde. nih.gov

Exploration of Scalable and Sustainable Synthesis Approaches

Beyond the laboratory, the practical application of this compound in industrial and translational research necessitates the development of scalable and sustainable synthetic methods. This involves optimizing reaction conditions for large-scale production and incorporating principles of green chemistry to minimize environmental impact.

Process Optimization for Translational and Industrial Research Applications

Scaling up the synthesis of this compound from the lab bench to an industrial setting presents several challenges. A procedure that is efficient on a multigram scale is essential for producing the quantities needed for further research and development. nih.gov

A key aspect of process optimization is the use of readily available and inexpensive starting materials. nih.gov For example, a scalable synthesis of 5,5'-dibromo-2,2'-bipyridine, a related compound, has been developed using such materials. nih.gov The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is also crucial for maximizing yield and purity on a larger scale. For instance, a patent describes a process for producing pyridine aldehydes through the controlled hydrogenation of nitriles, specifying reaction pressures and temperatures for optimal results. google.com

The development of robust and reliable purification methods is another critical factor in scalable synthesis. Techniques such as vacuum filtration and extraction are commonly employed to isolate the desired product in high purity. google.com

Application of Green Chemistry Principles in Picolinaldehyde Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scielo.br Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable production methods.

One key principle is the use of safer solvents. nih.gov Research has explored the use of water as a solvent for certain reactions in the synthesis of related heterocyclic compounds, which is a much more environmentally benign option than many organic solvents. nih.gov Another approach is the use of catalyst-free or metal-free reactions where possible, reducing the reliance on potentially toxic and expensive metal catalysts. researchgate.net

Reactivity and Derivatization Strategies for this compound

This compound is a versatile heterocyclic building block characterized by three distinct reactive sites: an aldehyde group and two different halogen atoms (bromine and chlorine) attached to the pyridine ring. This unique combination of functional groups allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of complex substituted pyridine derivatives. The strategic and selective manipulation of these functional groups is central to its application in medicinal chemistry and materials science.

Chemical Transformations Involving the Aldehyde Functionality

The aldehyde group at the C2 position of the pyridine ring is a primary site for a variety of chemical transformations. Its electrophilic nature allows for nucleophilic additions, while its oxidation state permits both reduction and oxidation reactions, providing access to a range of functional groups.

Detailed Research Findings:

The aldehyde functionality can be readily converted into other key chemical moieties. Standard organic chemistry protocols are effective for these transformations.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The resulting 5-bromo-3-chloropicolinic acid is a valuable intermediate for forming amides, esters, and other carboxylic acid derivatives.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. This is commonly accomplished with mild reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, yielding (5-bromo-3-chloropyridin-2-yl)methanol. This alcohol can be further functionalized, for example, through etherification or esterification reactions.

Reductive Amination: This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This one-pot procedure is a powerful method for introducing a wide variety of amino substituents.

Wittig and Related Reactions: The aldehyde can undergo olefination reactions, such as the Wittig reaction, to form an alkene. This allows for the extension of the carbon chain and the introduction of vinyl groups, which can participate in subsequent transformations.

Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds in condensation reactions like the Knoevenagel condensation, leading to the formation of α,β-unsaturated systems.

These transformations are summarized in the table below.

TransformationReagent(s)Resulting Functional Group
OxidationPotassium permanganate (KMnO₄)Carboxylic Acid (-COOH)
ReductionSodium borohydride (NaBH₄)Primary Alcohol (-CH₂OH)
Reductive AminationAmine (R-NH₂), NaBH₃CNSecondary Amine (-CH₂-NHR)
Wittig ReactionPhosphonium ylide (Ph₃P=CHR)Alkene (-CH=CHR)

Exploitation of Halogen Reactivity for Further Functionalization

The presence of both bromine and chlorine atoms on the pyridine ring offers opportunities for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such reactions, allowing for selective substitution at the C5 position. nih.gov

Detailed Research Findings:

Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the pyridine core at the halogen positions.

Suzuki-Miyaura Coupling: This is one of the most common reactions employed, where the bromine atom is coupled with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. uzh.ch This reaction is highly efficient for creating new carbon-carbon bonds and attaching complex aromatic systems to the pyridine ring. uzh.chnih.gov The selective coupling at the C-Br bond allows the chlorine atom to be retained for subsequent modifications if desired. nih.gov

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities by coupling the C-Br bond with a terminal alkyne using a palladium-copper co-catalyst system. The resulting alkynylpyridines are versatile intermediates for further synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the C-Br bond with primary or secondary amines. It is a powerful tool for installing diverse amino groups.

Stille Coupling: This reaction involves the coupling of the C-Br bond with an organostannane reagent, providing another efficient method for C-C bond formation.

The differential reactivity allows for a sequential functionalization strategy, where the more reactive bromine is addressed first, followed by a potentially more forcing reaction condition to substitute the chlorine atom.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraBoronic Acid/Ester (R-B(OR)₂)Pd catalyst (e.g., Pd(PPh₃)₄), BaseC-C (Aryl/Vinyl)
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseC-C (Alkynyl)
Buchwald-HartwigAmine (R₂NH)Pd catalyst, Ligand (e.g., BINAP), BaseC-N
StilleOrganostannane (R-SnBu₃)Pd catalystC-C

Utilization in Multi-component Reaction Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgtcichemicals.com this compound, with its reactive aldehyde functionality, is an excellent substrate for various MCRs.

Detailed Research Findings:

The aldehyde group is the key player in engaging the molecule in MCRs, serving as the electrophilic component that initiates a cascade of reactions.

Ugi Reaction: In this four-component reaction, an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. Using this compound in an Ugi reaction would rapidly generate complex, peptide-like structures bearing the substituted pyridine core. dntb.gov.ua

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. tcichemicals.com

Mannich Reaction: In its classic three-component form, the reaction involves an aldehyde, a primary or secondary amine, and a compound with an acidic proton (e.g., another ketone or alkyne). nih.gov this compound can readily participate as the aldehyde component to form β-amino carbonyl compounds or other Mannich bases. nih.gov

Biginelli Reaction: While traditionally employing an aromatic aldehyde, β-ketoester, and urea (B33335) or thiourea, the architecture can be adapted. tcichemicals.com The reactivity of this compound makes it a suitable candidate for generating novel dihydropyrimidinone libraries.

The use of this building block in MCRs allows for the rapid generation of molecular diversity from a single, functionalized core, which is a highly desirable strategy in drug discovery and combinatorial chemistry. nih.gov

Multi-component ReactionKey ReactantsRole of this compound
Ugi ReactionAmine, Carboxylic Acid, IsocyanideAldehyde component
Passerini ReactionCarboxylic Acid, IsocyanideAldehyde component
Mannich ReactionAmine, C-H Acidic CompoundAldehyde component
Biginelli Reactionβ-Ketoester, Urea/ThioureaAldehyde component

Development of Novel Analogs and Libraries

A compound library is a collection of structurally related molecules designed for screening against biological targets to identify new lead compounds in drug discovery. nih.gov The diverse reactivity of this compound makes it an ideal scaffold for the construction of such libraries.

Detailed Research Findings:

By systematically applying the chemical transformations described in the preceding sections, vast and diverse libraries of novel analogs can be synthesized. A common strategy involves a divergent synthetic approach, where the core scaffold is elaborated in multiple directions.

Example Library Generation Strategy:

Core Diversification: Start with this compound. Perform a Suzuki-Miyaura coupling reaction with a set of 20 different boronic acids. This creates a sub-library of 20 unique 5-aryl-3-chloropicolinaldehydes.

Functional Group Transformation: Take the resulting 20 aldehydes and subject them to a three-component Mannich reaction using a set of 10 different primary amines and 5 different terminal alkynes.

Library Complexity: This two-step sequence (20 boronic acids x 10 amines x 5 alkynes) could theoretically generate 1,000 unique, complex, and highly functionalized analogs from the single starting material.

This approach, known as diversity-oriented synthesis, leverages the multiple reactive handles on the starting scaffold. The ability to combine cross-coupling reactions (at the C-Br position), multicomponent reactions (at the aldehyde), and potentially further substitution (at the C-Cl position) provides a powerful platform for generating novel chemical entities for high-throughput screening. nih.gov The development of such target-focused libraries is a cornerstone of modern medicinal chemistry. nih.govresearchgate.net

Elucidation of Mechanistic Pathways and Reaction Kinetics

Investigations into the Fundamental Reaction Mechanisms of 5-Bromo-3-chloropicolinaldehyde

Potential, yet unconfirmed, reaction mechanisms for this compound can be inferred from the general reactivity of similar aromatic aldehydes and halogenated pyridines. These would likely include:

Nucleophilic Addition to the Aldehyde: The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This could lead to the formation of alcohols (via reduction), cyanohydrins, or imines.

Oxidation of the Aldehyde: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-bromo-3-chloropicolinic acid.

Nucleophilic Aromatic Substitution: The bromo and chloro substituents on the pyridine (B92270) ring are potential sites for nucleophilic aromatic substitution, although the electron-withdrawing nature of the aldehyde and the nitrogen atom in the ring would influence the regioselectivity and feasibility of such reactions.

Cross-Coupling Reactions: The bromo- and chloro-substituents could potentially participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form C-C bonds.

It is crucial to emphasize that these are hypothesized reaction pathways based on general chemical principles, and specific mechanistic studies for this compound have not been found.

Role of Solvent Systems and Catalysts in Picolinaldehyde Reactivity

The role of solvent systems and catalysts in the reactivity of this compound has not been specifically documented. However, based on general organic chemistry principles, the choice of solvent would be critical. For instance, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) would likely be suitable for nucleophilic substitution and cross-coupling reactions. Protic solvents could participate in reactions involving the aldehyde group.

Similarly, the use of catalysts would be essential for many transformations. For example:

Acid or base catalysis would be expected to play a significant role in nucleophilic addition reactions to the aldehyde.

Transition metal catalysts , particularly palladium complexes, would be necessary for cross-coupling reactions.

Without specific experimental data, any discussion on the precise effects of different solvent and catalyst systems on reaction outcomes and rates for this particular compound remains speculative.

Kinetic Studies of Key Transformation Steps

A search of scientific databases reveals no specific kinetic studies performed on the key transformation steps of this compound. Such studies would be invaluable for understanding the reaction rates, determining the order of reaction with respect to reactants and catalysts, and calculating activation energies. This information is essential for optimizing reaction conditions and for the industrial-scale synthesis of derivatives. The absence of this data in the public domain represents a significant void in the chemical understanding of this compound.

Computational Chemistry Approaches to Understand Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting reactivity. However, there are no published computational studies specifically focused on this compound. Such studies could, in theory, provide valuable insights into:

The electron distribution and molecular orbital energies of the molecule.

The transition state geometries and energies for various potential reactions.

The thermodynamic and kinetic favorability of different reaction pathways.

In the absence of experimental data, computational modeling would be a particularly useful approach to begin to map out the reactivity landscape of this compound.

Applications As a Versatile Building Block in Diverse Synthetic Fields

Construction of Complex Heterocyclic Systems

The strategic placement of halogen atoms and an aldehyde functional group on the pyridine (B92270) core of 5-bromo-3-chloropicolinaldehyde renders it an exceptionally useful precursor for the synthesis of a wide array of complex heterocyclic systems. nih.govresearchgate.net The reactivity of the aldehyde allows for condensation reactions, while the bromine and chlorine atoms serve as handles for various cross-coupling reactions, enabling the introduction of diverse substituents and the formation of fused ring systems.

Organic chemists have capitalized on these features to construct novel molecular scaffolds. For instance, the aldehyde group can readily participate in reactions with a variety of nucleophiles, leading to the formation of imines, enamines, and other intermediates that can be further elaborated into more complex heterocyclic structures. researchgate.net Furthermore, the bromine atom is particularly amenable to substitution and metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl moieties. researchgate.net This versatility allows for the generation of a diverse library of heterocyclic compounds with potential applications in various scientific fields. researchgate.netresearchgate.net

Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients

The inherent reactivity and structural motifs of this compound make it a valuable intermediate in the synthesis of pharmaceutical precursors and active pharmaceutical ingredients (APIs). nih.gov The pyridine ring is a common scaffold in many approved drugs, and the presence of halogens allows for facile diversification and optimization of lead compounds. nih.gov

The development of new small molecule drugs is a cornerstone of modern medicine, and this compound serves as a key intermediate in the synthesis of a variety of drug candidates. mdpi.comnih.gov Its ability to undergo a range of chemical transformations allows for the systematic modification of molecular structures to enhance potency, selectivity, and pharmacokinetic properties. The aldehyde functionality, for example, can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. The bromine and chlorine atoms can be selectively replaced with other functional groups, enabling the exploration of structure-activity relationships and the fine-tuning of a molecule's biological activity. researchgate.net This adaptability makes it a crucial component in the drug discovery and development pipeline. nih.gov

Utilization in Agrochemical Research and Development

In the field of agrochemical research, this compound and its derivatives are explored for the development of new pesticides and herbicides. The halogenated pyridine core is a known toxophore in many agrochemicals, and the ability to introduce various substituents allows for the creation of compounds with tailored activity against specific pests or weeds. The synthetic flexibility of this building block enables the rapid generation of diverse chemical libraries for high-throughput screening, accelerating the discovery of novel and effective crop protection agents.

Emerging Applications in Advanced Materials Research

The unique electronic and structural properties of molecules derived from this compound have led to their investigation in the field of advanced materials. ambeed.com The combination of a polar pyridine ring and polarizable halogen atoms can impart desirable characteristics for applications in liquid crystals and organic electronics.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are integral to modern display technologies. nih.gov The synthesis of novel liquid crystalline materials often involves the incorporation of rigid, polarizable molecular cores. This compound can serve as a precursor to such cores. Through appropriate chemical modifications, the aldehyde group can be used to link to other molecular fragments, while the halogenated pyridine ring provides the necessary rigidity and polarity to induce liquid crystalline phases. worldscientificnews.commdpi.com The ability to tune the molecular structure by varying the substituents allows for the design of liquid crystals with specific transition temperatures and electro-optical properties. nih.govcolorado.edu

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of OLEDs is highly dependent on the properties of the organic materials used in their construction. This compound can be utilized as a starting material for the synthesis of novel organic molecules for use in OLEDs. The pyridine moiety can be incorporated into larger conjugated systems that exhibit desirable photophysical properties, such as high fluorescence quantum yields and tunable emission colors. The presence of halogens can also influence the electronic properties of the molecule, potentially leading to improved charge transport and device efficiency.

Exploration of Biological Activities and Medicinal Chemistry Implications

Design and Synthesis of 5-Bromo-3-chloropicolinaldehyde-Derived Therapeutic Agents

The synthetic accessibility of a core molecule is a crucial factor in its potential for drug discovery. Halogenated picolinaldehydes, such as this compound, serve as versatile intermediates in the synthesis of more complex molecules. The presence of an aldehyde group and halogen atoms on the pyridine (B92270) ring offers multiple reaction sites for functionalization.

The synthesis of halogenated picolinaldehydes often involves the controlled halogenation of a picolinaldehyde precursor. For instance, the synthesis of the related compound 6-Bromo-3-chloropicolinaldehyde is typically achieved through the bromination and chlorination of 2-pyridinecarbaldehyde. This process may involve sequential halogenation steps, such as using N-bromosuccinimide (NBS) for bromination followed by a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Optimization of reaction conditions, including stoichiometry and temperature, is critical for achieving good yields. A similar strategic approach could be envisioned for the synthesis of this compound.

Once obtained, the aldehyde functional group of this compound can readily undergo a variety of chemical transformations to generate a diverse library of derivatives. For example, it can react with amines to form Schiff bases, which are important intermediates in the synthesis of various biologically active compounds. nih.gov Additionally, the bromine and chlorine substituents can participate in cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or alkyl groups to further modify the molecular structure and explore the structure-activity relationship (SAR). nih.gov This synthetic tractability makes this compound a promising starting point for the design of novel therapeutic agents.

Investigations into Enzyme Inhibition and Modulation by Picolinaldehyde Derivatives

The pyridine scaffold is a key component in many approved drugs and is known to interact with a wide range of biological targets, including enzymes. chemijournal.com The specific substitution pattern of this compound suggests that its derivatives could be potent enzyme inhibitors.

Protein kinases are a major class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov Consequently, they are a significant target for drug discovery. Several studies have highlighted the potential of pyridine-based compounds as protein kinase inhibitors. nih.gov For example, a class of pyrido[2,3-d]pyrimidin-7-one based compounds has been identified as potent inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), an enzyme involved in inflammatory signaling. nih.govnih.gov One such inhibitor, compound 33 (UH15-15), demonstrated a high degree of selectivity and potent inhibition of RIPK2 with an IC50 value of 8 ± 4 nM. nih.govnih.gov

Furthermore, a study on novel pyridine-based compounds targeting PIM-1 kinase, which is implicated in breast cancer, identified a compound that exhibited potent PIM-1 inhibition with an IC50 value of 14.3 nM. acs.org Molecular docking studies of these inhibitors often reveal key interactions with the ATP-binding pocket of the kinase, highlighting the importance of the pyridine nitrogen and other substituents for binding affinity. nih.gov The electronic properties and steric hindrance introduced by the bromo and chloro substituents on the this compound scaffold could be strategically utilized to design selective and potent kinase inhibitors.

Beyond protein kinases, derivatives of picolinaldehyde and related structures have been shown to interact with other important biological targets. For instance, pyridine derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), another important class of enzymes in cancer therapy. frontiersin.org A novel pyridine derivative, compound H42, was found to downregulate the expression of HDAC6, leading to cell cycle arrest in ovarian cancer cells. frontiersin.org

Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have also been synthesized and evaluated for their biological activities. acs.org These compounds are known to chelate metal ions and can interfere with various cellular processes. The conjugation of pyridinecarboxaldehyde thiosemicarbazone to magnetic nanoparticles has been shown to promote apoptosis in lung cancer cells, indicating a potential for targeted drug delivery systems. nih.gov These examples underscore the broad potential of this compound as a scaffold for developing inhibitors of various enzymes and biological targets.

Anti-Cancer Research and Cytotoxicity Evaluations of Derived Compounds

The cytotoxic potential of a compound is a primary indicator of its potential as an anti-cancer agent. Numerous studies have demonstrated the anti-proliferative activity of pyridine and picolinaldehyde derivatives against various cancer cell lines. chemijournal.comufc.br

The anti-cancer activity of pyridine derivatives has been extensively studied. For example, a series of 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives were evaluated for their antiproliferative activity against HepG-2 (liver cancer) and Caco-2 (colorectal cancer) cell lines. nih.gov One derivative, compound 7, showed significant cytotoxicity against Caco-2 cells with an IC50 value of 7.83 ± 0.50 μM, which was more potent than the standard drug Doxorubicin (IC50 = 12.49 ± 1.10 μM). nih.gov

In another study, a novel pyridine derivative, compound H42, inhibited the proliferation of ovarian cancer cell lines SKOV3 and A2780 with IC50 values of 0.87 μM and 5.4 μM, respectively. frontiersin.org Importantly, in a nude xenograft mouse model, treatment with compound H42 was shown to inhibit ovarian cancer growth without causing obvious toxicity, highlighting its potential for in vivo efficacy. frontiersin.org Similarly, 5-aminopyrazole derivatives have also shown promising anti-proliferative activity against various cancer cell lines. mdpi.com These findings suggest that derivatives of this compound could exhibit significant antiproliferative activity against a range of cancer types.

Table 1: In Vitro Cytotoxicity of Selected Pyridine Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
Spiro-pyridine derivative 7Caco-27.83 ± 0.50 nih.gov
DoxorubicinCaco-212.49 ± 1.10 nih.gov
Pyridine derivative H42SKOV30.87 frontiersin.org
Pyridine derivative H42A27805.4 frontiersin.org

This table presents data for structurally related pyridine derivatives to illustrate the potential cytotoxic activity of compounds that could be derived from this compound.

Understanding the mechanism by which a compound exerts its anti-cancer effects is crucial for its development as a therapeutic agent. Many pyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. chemijournal.com

Flow cytometry analysis of Caco-2 cells treated with the spiro-pyridine derivative 7 revealed an arrest in the S phase of the cell cycle. nih.gov Similarly, a study on pyridine analogs containing a coumarin (B35378) group demonstrated that these compounds induced G2/M phase cell cycle arrest in HCT-116 cells. chemijournal.com The pyridine derivative H42 was found to cause cell cycle arrest at the G0/G1 phase in ovarian cancer cells. frontiersin.org

The induction of apoptosis is a hallmark of many effective anti-cancer drugs. The spiro-pyridine derivative 7 was shown to significantly increase the rate of apoptosis in Caco-2 cells, with a marked increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Another study on 3-cyano-2-substituted pyridines found that a benzohydrazide (B10538) derivative induced apoptosis in MCF-7 breast cancer cells by upregulating p53 and Bax, and downregulating Bcl-2. scienceopen.com These studies provide strong evidence that derivatives of this compound could potentially exert their anti-cancer effects by modulating the cell cycle and inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Analogs

While specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies for this compound are not extensively detailed in publicly available literature, the analysis of its analogs, particularly within the imidazo[1,2-a]pyridine (B132010) series, offers significant insights. This aldehyde is a key synthetic intermediate, and the biological activity of the resulting complex molecules is directly influenced by the substitutions on the initial pyridine ring.

In the development of imidazopyridine-based agents against visceral leishmaniasis, a collaborative virtual screening effort rapidly expanded the chemical diversity around the core structure. This approach helped to refine the pharmacophore and understand the impact of various substituents. scispace.com The initial screening identified a 2-pyridyl 3-amino substituted imidazo[1,2-a]pyridine core as a potential PAINS (Pan-Assay Interference Compounds) motif, which necessitated careful optimization. researchgate.net

Subsequent optimization efforts focused on improving metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties. nih.govdndi.org These studies revealed that modifications at different positions of the imidazopyridine scaffold led to significant changes in both antiparasitic activity and the selectivity index against host cells. scispace.com For instance, the introduction of different amine groups at the 3-position of the imidazo[1,2-a]pyridine core resulted in a range of activities, highlighting the sensitivity of the target interaction to the nature of this substituent. scispace.com A scaffold hop to substituted 2-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was also explored, which led to compounds with improved ADME profiles. nih.govdndi.org

Potential Applications in Specific Disease Research

The structural motifs present in this compound and its derivatives have been explored in the context of several major diseases, indicating a broad potential for this chemical class in medicinal chemistry.

The enzyme HIV-1 Reverse Transcriptase (RT) is a critical target for antiretroviral drugs. mdpi.comyoutube.com While direct studies on this compound are not prominent, research on related non-nucleoside reverse transcriptase inhibitors (NNRTIs) provides valuable insights. For example, the discovery of catechol diether NNRTIs with picomolar and even sub-picomolar activity against HIV-1 replication underscores the importance of specific structural features for high potency. nih.gov

Crystal structure analysis of these potent inhibitors bound to HIV-1 RT revealed key interactions with conserved residues in the NNRTI binding pocket, such as Pro95 and W229. nih.gov The presence of a halocyanovinylphenyl (HCVP) group in these inhibitors was shown to be advantageous, forming numerous van der Waals contacts within a tunnel region of the binding site. nih.gov This suggests that the halogen and aldehyde functionalities of compounds like this compound could serve as important handles for designing novel NNRTIs. The bromo- and chloro-substituents can engage in halogen bonding and other favorable interactions, potentially leading to inhibitors with high potency and a favorable resistance profile. nih.gov

The development of such inhibitors is crucial due to the emergence of drug-resistant HIV variants. mdpi.com Inhibitors that target conserved regions of the enzyme, like the RNase H domain, are of particular interest, as mutations in this area are less common. mdpi.com

A significant area of research for compounds derived from substituted picolinaldehydes is in the treatment of neglected tropical diseases, particularly visceral leishmaniasis (VL). scispace.com VL is a severe systemic disease caused by Leishmania protozoan parasites. scispace.com Existing treatments suffer from issues like toxicity, variable efficacy, and growing resistance, necessitating the development of new oral therapeutics. nih.govdndi.org

Imidazo[1,2-a]pyridines, which can be synthesized from precursors like this compound, have emerged as a promising class of anti-leishmanial agents. scispace.comresearchgate.net A large-scale virtual screening and subsequent chemical optimization of an imidazo[1,2-a]pyridine hit led to the identification of compounds with improved antiparasitic activity and selectivity. scispace.com The structure-property optimization of this series aimed to enhance their ADME properties, leading to a scaffold hop to a series of substituted 2-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with better drug-like characteristics. nih.govdndi.org

The following table summarizes the structure-activity relationship for a set of analogs based on the imidazo[1,2-a]pyridine scaffold, highlighting the impact of substitutions on their anti-leishmanial activity.

Compound IDSubstituent at R¹Substituent at R²Substituent at R³L. infantum IC₅₀ (µM)U2OS IC₅₀ (µM)
Analog 1N-CyclopentylaminoHH1.8042.5
Analog 2N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-aminoHH1.1625.6
Analog 3N-2,2,2-TrifluoroethylaminoHH10.2>50
Analog 4N-CyclopropylmethylaminoHH3.5719.4
Analog 5N-Tetrahydrofuran-3-ylaminoHH29.4>50

Data derived from a study on imidazo[1,2-a]pyridine analogs for visceral leishmaniasis. scispace.com The positions R¹, R², and R³ correspond to substitution points on the core scaffold.

Derivatives of pyridinols and related heterocyclic structures are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Neuroinflammation is considered a key factor in the progression of these diseases. nih.gov

One study evaluated newly synthesized pyrrolo[3,4-d]pyridazinone derivatives, which are structurally related to pyridinol compounds, for their effects on neuron-like cells under inflammatory conditions. nih.gov These compounds were found to be selective cyclooxygenase-2 (COX-2) inhibitors and demonstrated neuroprotective effects. They were able to reduce levels of reactive oxygen species, decrease DNA damage, and improve neuronal characteristics such as neurite length and outgrowth. nih.gov

Furthermore, various pyridine-containing heterocyclic systems are being explored as therapeutic agents for neurological and neurodegenerative disorders. For instance, 5,7-dihydro-pyrrolo-pyridine derivatives are being developed as M4-receptor modulators for conditions including Alzheimer's disease and schizophrenia. google.com Similarly, pyridopyrimidinone derivatives have been patented for the treatment of neurodegenerative diseases. google.com The versatility of the pyridine scaffold, as seen in this compound, allows for the synthesis of a wide range of derivatives that can target different pathways involved in neurodegeneration. nih.gov

Advances in Chemical Biology Research Involving 5 Bromo 3 Chloropicolinaldehyde

Development of Chemical Probes and Imaging Agents for Biological Systems

The development of chemical probes and imaging agents is fundamental to visualizing and understanding complex biological processes in real-time. The unique structural features of 5-Bromo-3-chloropicolinaldehyde make it an attractive starting point for the synthesis of such tools. The aldehyde functionality serves as a reactive handle for conjugation to fluorophores or other reporter molecules. Furthermore, the bromo and chloro substituents offer opportunities for fine-tuning the electronic properties and steric profile of the resulting probes, which can influence their binding affinity and selectivity for specific biological targets.

The picolinaldehyde scaffold, in a broader context, is a known precursor for the synthesis of fluorescent dyes. The nitrogen atom in the pyridine (B92270) ring can participate in the electronic system of a conjugated dye, potentially leading to favorable photophysical properties such as high quantum yields and large Stokes shifts. While specific examples utilizing the 5-bromo-3-chloro substitution pattern are not yet widely reported in peer-reviewed literature, the general principles of probe design suggest that derivatives of this compound could be developed for various imaging applications.

Table 1: Potential Applications of this compound-Derived Probes

Application AreaPotential Probe Design StrategyTarget Biomolecule Example
Enzyme Activity Sensing Conjugation to a substrate that releases a fluorophore upon enzymatic cleavage.Proteases, Glycosidases
Ion Detection Incorporation into a chelating scaffold where ion binding modulates fluorescence.Zinc, Copper ions
Cellular Staining Functionalization with moieties that promote localization to specific organelles.Mitochondria, Nucleus

Strategies for Targeted Drug Activation and Delivery Employing Picolinaldehyde Moieties

Targeted drug delivery aims to increase the therapeutic efficacy of drugs while minimizing off-target side effects. Prodrug strategies, where an inactive drug is chemically modified to be activated at a specific site, are a cornerstone of this approach. The picolinaldehyde moiety, as present in this compound, can be utilized in the design of prodrug linkers. These linkers can be engineered to be cleaved under specific physiological conditions, such as the acidic tumor microenvironment or in the presence of particular enzymes that are overexpressed in diseased tissues. nih.govnih.gov

The aldehyde group can form linkages, such as hydrazones or oximes, with drug molecules containing corresponding functional groups. nih.gov The stability of these linkages can be modulated by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the bromine and chlorine atoms in this compound would influence the rate of hydrolysis of such linkers, providing a mechanism for controlled drug release.

Table 2: Picolinaldehyde-Based Linker Strategies for Targeted Drug Delivery

Linker TypeActivation TriggerPotential Application
Hydrazone Linker pH-sensitive hydrolysis (acidic conditions)Tumor-targeted drug release
Oxime Linker pH-sensitive hydrolysisControlled release formulations
Peptide Linker Protease-mediated cleavageTargeting enzyme-rich environments

Mechanistic Insights into Compound-Biological Target Interactions

Understanding how a small molecule interacts with its biological target is crucial for rational drug design and the development of more effective therapeutics. While direct mechanistic studies involving this compound are not extensively documented, its structural components suggest potential modes of interaction. The aldehyde group is a known electrophile and can form covalent bonds with nucleophilic residues, such as lysine (B10760008) or cysteine, on proteins. This reactivity can be exploited to design covalent inhibitors or activity-based probes.

The halogen atoms, bromine and chlorine, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. These interactions can contribute to the binding affinity and specificity of a compound for its target protein. Computational modeling and biophysical techniques, such as X-ray crystallography and NMR spectroscopy, would be invaluable in elucidating the precise interactions of this compound derivatives with their biological targets.

Application in Proteomic and Genomic Studies (via derivative synthesis)

The versatility of this compound as a synthetic intermediate extends its potential applications to the fields of proteomics and genomics. Through derivative synthesis, this compound can be transformed into a variety of chemical tools for studying proteins and nucleic acids.

In proteomics, derivatives of this compound could be developed as cross-linking agents to study protein-protein interactions or as tags for protein enrichment and identification. The aldehyde can be used to attach the molecule to a solid support for affinity chromatography or to a reporter group for visualization in Western blotting.

For genomic studies, while less direct, the functionalization of this scaffold could lead to the development of molecules that interact with specific DNA or RNA structures. For instance, by attaching intercalating agents or groove binders, derivatives could be designed to target specific nucleic acid sequences. The bromine atom also provides a handle for radiolabeling, which could be useful in imaging or binding assays with nucleic acids. The application of functional genomics tools can further help in understanding the biological interplay of genes and identifying novel drug targets. nih.gov

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Bromo-3-chloropicolinaldehyde derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For a compound like this compound, ¹H NMR spectroscopy would be expected to provide distinct signals for the aldehyde proton and the aromatic protons on the pyridine (B92270) ring. Based on data from isomeric compounds, the aldehyde proton (CHO) typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.2 ppm. The protons on the pyridine ring would likely resonate in the range of δ 7.5 to 8.5 ppm, with their specific chemical shifts and coupling patterns being dependent on their positions relative to the nitrogen atom and the halogen substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of 190-200 ppm. The carbons of the pyridine ring would appear in the aromatic region (typically 120-160 ppm), with the carbons directly bonded to the electronegative halogen atoms (bromine and chlorine) exhibiting distinct shifts.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Functional GroupExpected Chemical Shift (δ, ppm)
Aldehyde Proton (-CHO)9.8 - 10.2
Pyridine Ring Protons7.5 - 8.5

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)190 - 200
Pyridine Ring Carbons120 - 160

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

For this compound (C₆H₃BrClNO), the molecular weight is approximately 220.45 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. A key feature would be the isotopic pattern resulting from the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would lead to a characteristic cluster of peaks for the molecular ion and its fragments.

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for aldehydes include the loss of the aldehyde group (CHO) or a hydrogen atom.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies.

In the IR spectrum of this compound, a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the aldehyde is expected around 1700 cm⁻¹. The spectrum would also show characteristic absorptions for the C-H bonds of the aromatic ring and the aldehyde, as well as vibrations associated with the pyridine ring. The stretching vibrations for the C-Br and C-Cl bonds are typically observed in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Aldehyde)~1700
C-H (Aromatic)3000 - 3100
C-H (Aldehyde)2700 - 2900
C-Br / C-Cl600 - 800

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. These methods rely on the differential distribution of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed.

In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample are separated based on their relative affinities for the stationary and mobile phases. The purity of the compound can be determined by the presence of a single major peak in the chromatogram. The retention time of the peak is a characteristic property of the compound under specific chromatographic conditions.

Table 4: Illustrative HPLC Parameters for Analysis of Halogenated Picolinaldehydes

ParameterValue
ColumnC18
Mobile PhaseAcetonitrile/Water gradient
DetectionUV-Vis (e.g., at 254 nm)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of reactions, identifying compounds, and checking the purity of a sample. A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (the stationary phase). The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase).

The mobile phase moves up the plate by capillary action, and the components of the sample travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The separation is visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic of the compound in a given TLC system.

For this compound, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be used as the mobile phase on a silica gel plate.

Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. For a compound like this compound, GC would be instrumental in determining its purity, identifying it within a mixture, and quantifying its presence. A typical GC analysis would involve the injection of the sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase within the column.

However, a detailed review of the scientific literature reveals a notable absence of specific, published Gas Chromatography methods for the routine analysis of this compound. While GC-MS data is available for the related compound 5-Bromo-3-pyridinecarboxaldehyde, specific retention times, column specifications, and temperature programming for this compound are not documented in readily accessible research. The development of a robust GC method would be a valuable contribution to the analytical chemistry of this compound, enabling more precise quality control and reaction monitoring.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Despite the power of this technique, there are currently no publicly available crystal structures for this compound in crystallographic databases. Obtaining a single crystal of sufficient quality is often a challenging step in the process. A successful crystallographic analysis of this compound would provide invaluable data, confirming the substitution pattern on the pyridine ring and revealing the conformation of the aldehyde group relative to the ring. This empirical data would serve as a crucial benchmark for computational studies.

Computational Modeling for Conformational Analysis and Molecular Dynamics

In the absence of extensive experimental data, computational modeling offers a powerful alternative for predicting and understanding the properties of molecules. Techniques such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, vibrational frequencies, and electronic properties of this compound. Molecular dynamics simulations can further provide insights into the compound's behavior over time, including its conformational flexibility and interactions with its environment.

Future Perspectives and Emerging Research Trajectories

Unexplored Reactivity and Novel Synthetic Opportunities for 5-Bromo-3-chloropicolinaldehyde

The synthetic utility of this compound is far from fully realized. The presence of three distinct functional groups—an aldehyde, a bromine atom, and a chlorine atom—on the pyridine (B92270) scaffold provides a rich platform for a variety of chemical modifications. Future research is poised to explore novel transformations that leverage the unique electronic properties of this trifunctional building block.

The aldehyde group serves as a primary site for a multitude of reactions. Beyond standard transformations like oxidation to a carboxylic acid or reduction to an alcohol, there are numerous underexplored opportunities. For instance, its participation in multicomponent reactions could lead to the rapid assembly of complex heterocyclic systems. The development of novel catalytic systems for asymmetric additions to the aldehyde would also be a significant advancement, providing access to chiral derivatives with potential biological activity.

The bromo and chloro substituents offer orthogonal handles for cross-coupling reactions. While Suzuki and Sonogashira couplings are standard, the exploration of less common coupling partners and novel catalytic systems could unlock new chemical space. For example, the differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions could allow for sequential and site-selective functionalization, a key strategy in the efficient synthesis of complex molecules.

Table 1: Potential Unexplored Reactions for this compound

Reaction TypePotential Reagents and ConditionsExpected Product Class
Asymmetric Aldol AdditionChiral organocatalysts, various ketonesChiral β-hydroxy pyridine derivatives
Ugi Multicomponent ReactionAmine, isocyanide, carboxylic acidComplex peptide-like scaffolds
Photoredox Catalyzed C-H ArylationAryl diazonium salts, visible lightArylated pyridine derivatives
Nickel-Catalyzed AminationVarious primary and secondary aminesAminated pyridine derivatives
Dual Gold/Photoredox CatalysisAlkynes, oxidantsFunctionalized fused ring systems

Furthermore, the application of modern synthetic techniques such as flow chemistry and microwave-assisted synthesis could enable the rapid and efficient exploration of reaction conditions, accelerating the discovery of novel derivatives. The inherent reactivity of the aldehyde and the two distinct halogen atoms makes this compound a prime candidate for the development of diversity-oriented synthesis strategies, generating libraries of novel compounds for biological screening.

Identification of Novel Therapeutic Targets and Unconventional Biomedical Applications

The structural motif of a halogenated pyridine is present in numerous biologically active compounds, suggesting that derivatives of this compound could possess significant therapeutic potential. While no specific therapeutic targets have been identified for the parent aldehyde, its derivatives could be designed to interact with a range of biological macromolecules.

The pyridine ring is a common feature in kinase inhibitors, and the bromo and chloro substituents could be tailored to occupy specific pockets in the ATP-binding site of various kinases. The aldehyde functionality could be transformed into a variety of hydrogen-bonding groups or other pharmacophoric features to enhance binding affinity and selectivity.

Moreover, the presence of halogens can influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. This makes derivatives of this compound interesting candidates for development as central nervous system (CNS) active agents or as probes for imaging applications like positron emission tomography (PET), where a radiolabeled halogen could be incorporated.

Unconventional biomedical applications could also be explored. For example, the aldehyde group could be used to covalently modify specific protein residues, leading to the development of targeted covalent inhibitors. Additionally, the unique electronic properties of the halogenated pyridine ring could be exploited in the design of novel sensors for biological analytes.

Table 2: Potential Therapeutic Areas for Derivatives of this compound

Therapeutic AreaPotential Molecular TargetRationale
OncologyReceptor Tyrosine Kinases (e.g., EGFR, VEGFR)Pyridine core is a known scaffold for kinase inhibitors.
Infectious DiseasesBacterial or Viral EnzymesHalogenated heterocycles often exhibit antimicrobial properties.
NeurologyG-Protein Coupled Receptors (GPCRs)Modification of the aldehyde can lead to diverse pharmacophores.
DiagnosticsEnzymes or BiomarkersAldehyde can be used for covalent labeling or as a reactive probe.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines.nih.gov

Table 3: Application of AI/ML in the Research of this compound

AI/ML ApplicationSpecific TaskPotential Impact
Retrosynthetic AnalysisPropose synthetic routes to novel derivativesAccelerate synthesis planning and discovery of new reactions. arxiv.org
Reaction Outcome PredictionPredict the feasibility and yield of unexplored reactionsReduce experimental effort and resource allocation. nih.gov
De Novo Drug DesignGenerate novel molecular structures with desired propertiesExpand the accessible chemical space for drug discovery.
Virtual High-Throughput ScreeningIdentify potential binders to specific biological targetsPrioritize compounds for synthesis and biological evaluation. nih.gov
Predictive ToxicologyEstimate the potential toxicity of virtual compoundsReduce late-stage attrition of drug candidates.

Assessment of Environmental and Toxicological Footprints in Research Contexts

As with any novel chemical entity, a thorough assessment of the environmental and toxicological footprint of this compound and its derivatives is a critical aspect of responsible research and development. The presence of halogen atoms and the aromatic pyridine ring necessitates a careful evaluation of its potential persistence, bioaccumulation, and toxicity.

Environmental Fate: The environmental fate of pyridine and its derivatives can be influenced by factors such as biodegradation, photolysis, and sorption to soil and sediment. tandfonline.com While some pyridines are readily biodegradable, the presence of halogens can increase their persistence in the environment. tandfonline.comresearchgate.net Future research should focus on understanding the degradation pathways of this compound under various environmental conditions. Studies on its potential for leaching into groundwater and its impact on aquatic ecosystems would also be essential.

Toxicological Profile: The toxicological properties of halogenated aromatic compounds can vary widely. nih.gov In a research context, it is crucial to establish the acute and chronic toxicity of this compound and its key derivatives to guide safe handling and disposal procedures. In vitro assays can be employed to assess cytotoxicity, genotoxicity, and potential for endocrine disruption. As research progresses towards potential therapeutic applications, more comprehensive in vivo toxicological studies will be required. nih.govnih.gov

Table 4: Key Areas for Environmental and Toxicological Assessment

Assessment AreaKey Parameters to InvestigateRationale
Environmental Persistence Biodegradation rate (aerobic and anaerobic)Determine the compound's lifespan in different environmental compartments. tandfonline.com
Photodegradation rateAssess the impact of sunlight on its environmental breakdown.
Bioaccumulation Potential Octanol-water partition coefficient (LogP)Predict the likelihood of accumulation in fatty tissues of organisms.
Ecotoxicity Acute and chronic toxicity to representative aquatic organisms (e.g., algae, daphnia, fish)Evaluate the potential harm to aquatic ecosystems.
Human Health Toxicology In vitro cytotoxicity and genotoxicity assaysProvide initial assessment of potential hazards to researchers.
Skin and eye irritation potentialEnsure safe laboratory handling practices.

By proactively addressing these environmental and toxicological considerations, the scientific community can ensure that the exploration of this compound and its derivatives is conducted in a safe and environmentally responsible manner.

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-chloropicolinaldehyde, and what intermediates are critical in its preparation?

Methodological Answer: this compound is synthesized via halogenation and formylation of picolinaldehyde derivatives. Key intermediates include halogenated pyridine precursors, such as 5-bromo-3-chloropicolinic acid, which undergoes oxidation or directed metalation to introduce the aldehyde group. For example, bromination and chlorination of the pyridine ring can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), followed by oxidation of a methyl group or directed ortho-metalation with LDA (lithium diisopropylamide) and quenching with DMF to install the aldehyde functionality .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Characterization requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and aldehyde proton resonance (δ ~9.5–10.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₆H₃BrClNO, MW: 220.45 g/mol).
  • HPLC : Purity assessment (>98% via reverse-phase HPLC with UV detection at 254 nm) .
  • FT-IR : Confirmation of aldehyde C=O stretch (~1700 cm⁻¹) .
Technique Key Parameters Purpose
1^1H NMR400–500 MHz, CDCl₃Substituent positions
HRMSESI+ or EI+Molecular ion confirmation
HPLCC18 column, 70:30 H₂O:MeCNPurity analysis

Advanced Research Questions

Q. How can cross-coupling reactions be optimized using this compound as a substrate?

Methodological Answer: The bromine and chlorine substituents enable site-selective cross-coupling. For Suzuki-Miyaura coupling, prioritize bromine substitution using Pd(PPh₃)₄ and aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in THF/Na₂CO₃ at 80°C. Chlorine remains inert under these conditions, allowing sequential functionalization. For Buchwald-Hartwig amination, use Xantphos/Pd₂(dba)₃ to replace chlorine with amines while retaining bromine for further derivatization .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Contradictions may arise from assay variability or impurities. Mitigate by:

  • Reproducibility Checks : Re-synthesize compounds using verified protocols .
  • Purity Validation : Use HPLC-MS to exclude side products (>99% purity) .
  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC₅₀ studies in enzyme inhibition).
  • Structural Analogs : Compare with derivatives (e.g., 5-Bromo-3-fluoropicolinaldehyde) to isolate substituent effects .

Q. How does the aldehyde group influence reactivity in heterocyclic chemistry applications?

Methodological Answer: The aldehyde serves as a versatile handle for:

  • Nucleophilic Addition : Condensation with hydrazines to form hydrazones for coordination chemistry.
  • Oxime Formation : React with hydroxylamine to generate oximes, useful in metal-organic frameworks (MOFs) .
  • Reductive Amination : Convert to amines using NaBH₃CN and primary/secondary amines for bioactive molecule synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-chloropicolinaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-chloropicolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.